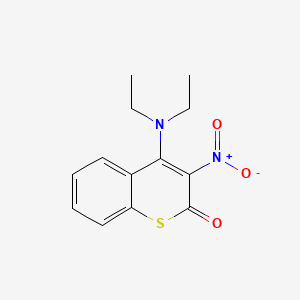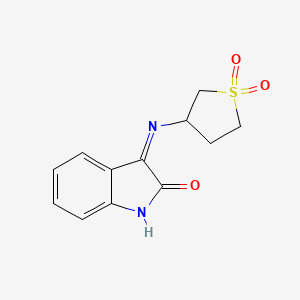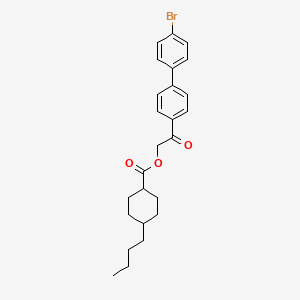
1-Thiocoumarin, 4-diethylamino-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiocoumarin, 4-diethylamino-3-nitro- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfurThiocoumarins are known for their intriguing optical properties and have been explored for various biological and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Thiocoumarin, 4-diethylamino-3-nitro- typically involves the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl3) and aluminum chloride (AlCl3) under prolonged heating . This reaction yields 4-hydroxy-1-thiocoumarin, which can then be further modified to introduce the diethylamino and nitro groups. An alternative two-step method has also been proposed to improve the yield .
Industrial production methods for thiocoumarins often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Thiocoumarin, 4-diethylamino-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Thiocoumarin, 4-diethylamino-3-nitro- has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical properties.
Medicine: Explored for its anticonvulsant activity, particularly in the treatment of epilepsy.
Wirkmechanismus
The mechanism of action of 1-Thiocoumarin, 4-diethylamino-3-nitro- involves its interaction with various molecular targets and pathways. The electron-deficient sulfur atom in the thiocoumarin structure allows it to interact with electron donors such as nitrogen and oxygen, potentially disrupting biological processes in microorganisms and cancer cells . In the context of its anticonvulsant activity, the compound may modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
1-Thiocoumarin, 4-diethylamino-3-nitro- can be compared with other similar compounds such as:
4-Amino-3-nitro-1-thiocoumarin: Similar structure but with an amino group instead of a diethylamino group.
7-(N, N-diethylamino)-4-trifluoromethyl-2-thiocoumarin: Used as a sensor for heavy metal pollution and bacterial contamination.
4-Amino-3-nitroquinolin-2-one: Another heterocyclic compound with similar biological activities.
The uniqueness of 1-Thiocoumarin, 4-diethylamino-3-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
59647-31-3 |
|---|---|
Molekularformel |
C13H14N2O3S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
4-(diethylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C13H14N2O3S/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ITMVIGBXFFFSLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)


![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)

![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

